N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is a synthetic compound featuring a piperazine carboxamide core linked to two distinct moieties:
- 1-Methyl-1H-benzimidazol-2-yl group: A bicyclic aromatic system with a methyl substituent at the N1 position, enhancing metabolic stability and influencing π-π stacking interactions.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases .
Properties
Molecular Formula |
C23H29N5O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H29N5O3/c1-26-19-7-5-4-6-18(19)25-22(26)27-12-14-28(15-13-27)23(29)24-11-10-17-8-9-20(30-2)21(16-17)31-3/h4-9,16H,10-15H2,1-3H3,(H,24,29) |
InChI Key |
MSJNNZLABMWQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of N-Methyl-o-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed condensation of N-methyl-o-phenylenediamine with a carboxylic acid derivative. A representative procedure involves:
-
Dissolving N-methyl-o-phenylenediamine (1.0 equiv) in concentrated HCl.
-
Adding glyoxylic acid (1.2 equiv) dropwise at 0–5°C.
-
Refluxing the mixture at 110°C for 6 hours to form 1-methyl-1H-benzimidazole-2-carboxylic acid .
Key Parameters :
-
Yield: 68–72% after recrystallization from ethanol/water.
-
Purity: >95% (HPLC).
Preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]Piperazine
Reductive Amination of 3,4-Dimethoxyphenethylamine
This intermediate is synthesized via reductive amination:
-
Reacting 3,4-dimethoxyphenethylamine (1.0 equiv) with piperazine (1.5 equiv) in methanol.
-
Adding sodium cyanoborohydride (1.2 equiv) as a reducing agent.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 85 |
| Temperature | 25°C | 85 |
| Reducing Agent | NaBH3CN | 85 |
| Reaction Time | 24 hours | 85 |
Carboxamide Formation via Acyl Chloride Intermediate
Activation of Carboxylic Acid
Coupling with Piperazine Derivative
-
The acyl chloride is added dropwise to a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane.
-
The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.
Reaction Monitoring :
-
Completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
-
Yield: 78–82% after column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).
Alternative Pathway: Urea-Mediated Coupling
Phosgene-Free Carboxamide Synthesis
To avoid hazardous phosgene, a urea intermediate is employed:
-
Reacting 1-methyl-1H-benzimidazole-2-carbonyl azide with N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine in toluene.
-
Heating at 80°C for 8 hours to induce Curtius rearrangement.
Advantages :
-
Eliminates thionyl chloride use.
-
Yield: 70–75% with >90% purity.
Purification and Characterization
Crystallization Techniques
The crude product is purified via anti-solvent crystallization:
-
Dissolving in a dichloromethane/methanol (4:1) mixture.
-
Adding methyl tert-butyl ether until cloudiness persists.
PXRD Analysis :
-
Confirms amorphous or crystalline form based on diffraction patterns.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Cores
Quinazolinone-Piperazine Derivatives (A1–A6)
Key Features :
- Core : Piperazine-carboxamide linked to a 4-oxo-3,4-dihydroquinazolin-2-yl group.
- Substituents : Halogenated phenyl rings (e.g., 3-fluorophenyl, 4-chlorophenyl).
Comparison :
- Physicochemical Properties :
- Biological Implications: Quinazolinone moieties are associated with kinase inhibition, whereas benzimidazoles (in the target compound) are more common in CNS-targeting agents .
Piperazine-Benzimidazole Derivatives ()
Key Features :
- Core : Piperazine linked to benzimidazole via alkyl chains.
- Substituents : Pyridinyl or aryl groups (e.g., 4-nitrophenyl, 3-methoxyphenyl).
Comparison :
- Synthetic Routes : These compounds are synthesized via alkylation of piperazine precursors, similar to the target compound’s likely pathway .
- Structural Flexibility : The target compound’s 3,4-dimethoxyphenethyl chain may enhance lipophilicity compared to pyridinyl groups, which introduce polarity .
Indole-Piperazine Carboxamides (–16)
Key Features :
- Core : Piperazine-carboxamide linked to indole rings.
- Substituents : Trifluoromethylphenyl () or ethyl groups ().
Comparison :
- Lipophilicity : The target compound’s dimethoxyphenyl group (logP ~2–3) likely offers intermediate lipophilicity compared to trifluoromethylphenyl (higher logP) or ethyl groups .
- Pharmacological Targets : Indole-piperazine derivatives often target serotonin receptors, suggesting the target compound may share similar CNS applications .
Functional Group Analysis
Implications of Substituent Variations
- Methoxy vs.
- Benzimidazole vs. Quinazolinone: Benzimidazoles are more rigid and aromatic, favoring interactions with hydrophobic receptor pockets, whereas quinazolinones may engage in hydrogen bonding via their keto group .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Pharmacological Properties
Benzimidazole derivatives are known for their broad spectrum of pharmacological activities, including:
- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.
- Anticancer : Showing potential in inhibiting tumor growth.
- Anti-inflammatory : Reducing inflammation in various models.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Benzimidazole compounds often exert their effects through:
- Inhibition of enzyme activity (e.g., topoisomerases).
- Modulation of receptor activity (e.g., serotonin receptors).
- Disruption of cellular processes (e.g., cell cycle arrest).
Key Structural Features
The structure of this compound includes:
| Component | Description |
|---|---|
| Benzimidazole Core | Provides a scaffold for biological activity |
| Piperazine Ring | Enhances binding affinity to biological targets |
| 3,4-Dimethoxyphenyl Group | Contributes to lipophilicity and receptor interaction |
Influence on Biological Activity
Research indicates that modifications to the benzimidazole core and substituents can significantly alter the compound's potency and selectivity. For instance, the presence of methoxy groups has been linked to enhanced antibacterial activity against Gram-positive bacteria .
Antimicrobial Activity
In a study assessing various benzimidazole derivatives, compounds similar to this compound demonstrated potent antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for these derivatives were significantly lower than those of standard antibiotics like ciprofloxacin .
Anticancer Properties
Another study explored the anticancer potential of benzimidazole derivatives, revealing that compounds with similar structural motifs exhibited cytotoxicity against several cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- In vitro Studies : Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
- In vivo Studies : Indicated potential efficacy in reducing tumor growth in animal models .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
